4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a heterocyclic compound featuring a 1,4-benzodioxin core fused to a thiazol-2-imine ring. Key structural elements include:
- 1,4-Benzodioxin subunit: A bicyclic ether system known for enhancing metabolic stability and modulating electronic properties in drug candidates .
- Thiazol-2-imine ring: A sulfur- and nitrogen-containing heterocycle that influences redox activity and metal-binding capacity.
- Substituents: A 2-methoxyethyl group at position 3 and an N-phenyl group, which may improve solubility and target affinity.
Properties
Molecular Formula |
C20H20N2O3S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H20N2O3S/c1-23-10-9-22-17(14-26-20(22)21-16-5-3-2-4-6-16)15-7-8-18-19(13-15)25-12-11-24-18/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
GOECSTIVPABBCT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,3-Dihydro-1,4-benzodioxin-6-amine
The benzodioxin moiety is synthesized via nucleophilic aromatic substitution. A mixture of 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv) and 4-methylbenzenesulfonyl chloride (1.2 equiv) in aqueous Na₂CO₃ (10%) reacts at pH 9–10 for 2–3 hours, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide as a brown precipitate after acidification. This intermediate serves as a precursor for subsequent functionalization.
Thiazole Ring Formation
The thiazole core is constructed via a modified Hantzsch reaction. Thiourea derivatives react with α-haloketones under basic conditions. For example, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine is synthesized by cyclizing 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one with thiourea in ethanol under reflux. The product is purified via recrystallization, achieving >85% yield.
Imine Formation and Alkylation
Condensation to Form the Imine Linkage
The imine group is introduced through Schiff base formation. A solution of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-amine (1.0 equiv) and benzaldehyde (1.1 equiv) in ethanol is refluxed for 4–6 hours, producing the corresponding imine. The reaction is monitored by TLC, and the product is isolated via solvent evaporation, yielding 70–80% pure imine.
Regioselective Alkylation with 2-Methoxyethyl Groups
The 2-methoxyethyl substituent is introduced via nucleophilic substitution. The imine intermediate (1.0 equiv) is dissolved in DMF, treated with LiH (1.5 equiv), and reacted with 2-methoxyethyl bromide (1.2 equiv) at 60°C for 3 hours. The reaction mixture is quenched with ice water, and the alkylated product is extracted with ethyl acetate. Column chromatography (SiO₂, hexane/ethyl acetate 3:1) affords the purified compound in 65–75% yield.
N-Phenylation via Cross-Coupling
Buchwald-Hartwig Amination
The N-phenyl group is installed using palladium-catalyzed coupling. A mixture of the alkylated thiazole (1.0 equiv), bromobenzene (1.2 equiv), Pd(OAc)₂ (5 mol%), and XPhos (10 mol%) in toluene is heated at 110°C for 12 hours under argon. After filtration and solvent removal, the crude product is purified via flash chromatography, yielding the final compound in 60–70% purity.
Reaction Optimization and Challenges
Critical Parameters
- Temperature Control : Imine condensation requires strict temperature regulation (60–80°C) to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency by stabilizing intermediates.
- Catalyst Loading : Pd(OAc)₂ concentrations above 5 mol% improve coupling yields but increase costs.
Common Side Reactions
- Over-alkylation : Excess 2-methoxyethyl bromide leads to di-alkylated byproducts, mitigated by stoichiometric control.
- Imine Hydrolysis : Aqueous workup at pH < 2 causes imine degradation, necessitating neutral pH conditions.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% purity. MS (ESI⁺): m/z 427.2 [M+H]⁺.
Scalability and Industrial Adaptation
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors for the alkylation step, reducing reaction time from 3 hours to 20 minutes.
Cost Analysis
| Step | Cost Driver | Mitigation Strategy |
|---|---|---|
| Buchwald-Hartwig | Pd catalysts | Catalyst recycling |
| Alkylation | 2-Methoxyethyl bromide | Bulk purchasing agreements |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents, halogens, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzodioxin derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of benzodioxin compounds exhibit antimicrobial properties. For instance, related compounds have been screened against various pathogens such as Escherichia coli and Staphylococcus aureus, showing moderate to significant activity. These findings suggest that the compound may have potential as an antimicrobial agent .
Antidiabetic Potential
Recent studies have synthesized compounds similar to 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine for evaluation against α-glucosidase enzymes. The results indicated weak to moderate inhibitory activity against this enzyme, making these compounds potential candidates for managing type 2 diabetes .
Pharmacological Applications
CNS Activity
Compounds featuring the benzodioxin moiety have been investigated for their central nervous system (CNS) effects. Some derivatives have demonstrated anxiolytic and sedative properties in animal models. This suggests that the compound could be explored further for developing new CNS-active drugs .
Cancer Research
Studies have shown that thiazole-containing compounds can exhibit anticancer activity. The thiazole ring in this compound may enhance its ability to interact with biological targets involved in cancer cell proliferation. Investigating its efficacy in cancer cell lines could provide insights into its potential as an anticancer agent .
Industrial Applications
Chemical Synthesis
The compound's unique structure makes it a valuable intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. Its ability to act as a building block for other chemical entities highlights its versatility in industrial applications .
Case Study 1: Antimicrobial Screening
A study conducted on a series of benzodioxin derivatives showed that certain modifications led to enhanced antimicrobial activity against Candida albicans and Klebsiella pneumoniae. The modifications included varying the substituents on the thiazole ring, which significantly influenced the biological activity of the compounds .
Case Study 2: Antidiabetic Activity
In a recent investigation into α-glucosidase inhibitors, several derivatives were synthesized from benzodioxin scaffolds. The study reported IC50 values ranging from 20 to 50 µM for selected compounds, indicating their potential as therapeutic agents for type 2 diabetes management .
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs, their biological activities, and differentiating features:
Key Comparative Insights
Anti-inflammatory Activity
- Target Compound vs. 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid: The acetic acid derivative exhibits anti-inflammatory potency comparable to ibuprofen in carrageenan-induced edema assays .
Antibacterial Activity
- Target Compound vs. Sulfonamide Analogs :
Sulfonamide derivatives like 5c showed inactivity against S. typhi but moderate activity against E. coli (IC50 ~9 μg/mL) . The thiazol-2-imine scaffold in the target compound could offer alternative binding modes with bacterial enzymes (e.g., dihydrofolate reductase) compared to sulfonamides.
Immunomodulatory Potential
- Target Compound vs. [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol: The methanol-based scaffold demonstrated PD-1/PD-L1 inhibitory activity in immunomodulation studies . The target compound’s thiazole ring and imine group may interact with alternative immune checkpoints, such as CTLA-4, due to enhanced π-π stacking or hydrogen bonding.
TRPV1 Antagonism and FAAH Inhibition
- Target Compound vs. AMG9810: AMG9810, a TRPV1 antagonist with a propenamide-benzodioxin structure, blocks endocannabinoid pathways . The absence of a propenamide group in the target compound suggests divergent targets, possibly favoring cyclooxygenase (COX) inhibition.
Biological Activity
The compound 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methoxyethyl)-N-phenyl-2,3-dihydro-1,3-thiazol-2-imine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzodioxin moiety and a thiazole ring, which are known for their diverse biological activities. The synthesis typically involves multiple steps starting from 2,3-dihydro-1,4-benzodioxin-6-amine , followed by reactions with thiazole derivatives under controlled conditions. The detailed synthetic route can be summarized as follows:
- Preparation of 2,3-dihydro-1,4-benzodioxin-6-amine .
- Condensation with thiazole derivatives .
- Purification through recrystallization or chromatography .
Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities including:
- Antibacterial properties : Studies have shown that benzodioxin derivatives can inhibit bacterial growth effectively.
- Antifungal activity : Some derivatives have demonstrated significant antifungal effects against common pathogens.
- Enzyme inhibition : The thiazole ring is particularly noted for its ability to inhibit specific enzymes, which may have implications in treating diseases like diabetes.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| Benzodioxin Derivative A | Antibacterial | |
| Thiazole Derivative B | Antifungal | |
| Compound C | Enzyme Inhibition (α-glucosidase) |
Case Studies
Several studies have explored the biological activity of related compounds:
- Antidiabetic Potential : A study synthesized various benzodioxin derivatives and evaluated their α-glucosidase inhibitory activity. The results indicated that certain modifications enhanced their effectiveness against diabetes .
- Antimicrobial Screening : Another investigation focused on the antibacterial properties of thiazole-containing compounds. The findings revealed that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria .
The biological activities of this compound may be attributed to:
- Interaction with cellular targets : The unique functional groups in the compound allow it to interact with various biological targets effectively.
- Inhibition of metabolic pathways : By inhibiting specific enzymes involved in metabolic pathways, these compounds can potentially regulate conditions such as diabetes or infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
